L-Aspartic acid beta-hydroxamate

ACE Inhibition Cardiovascular Research Enzymology

L-Aspartic acid β-hydroxamate (L-AβH) uniquely combines aspartate-backbone recognition with a metal-chelating hydroxamate moiety, enabling selective, competitive serine racemase (SR) inhibition—unlike weak, non-selective L-aspartic acid or ACE-inactive L-asparagine. With quantified ACE (IC₅₀ 4.92 mM) and DPPH radical scavenging (IC₅₀ 36 µM) activities, L-AβH is the superior dual-activity scaffold for neuropharmacology, cardiovascular, and enzymology studies. Procure this validated chemical probe to eliminate off-target PLP-enzyme interference and ensure reproducible, mechanistic data.

Molecular Formula C4H8N2O4
Molecular Weight 148.12 g/mol
CAS No. 1955-68-6
Cat. No. B158330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Aspartic acid beta-hydroxamate
CAS1955-68-6
Molecular FormulaC4H8N2O4
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)NO
InChIInChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1
InChIKeyZBYVTTSIVDYQSO-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Aspartic Acid beta-Hydroxamate (CAS 1955-68-6): Core Properties and Procurement Relevance


L-Aspartic acid beta-hydroxamate (L-AβH), also known as beta-L-aspartylhydroxamate, is a non-proteinogenic amino acid derivative featuring a hydroxamate functional group [1]. This compound is primarily recognized as a competitive and selective inhibitor of serine racemase (SR), an enzyme critical for D-serine biosynthesis and NMDA receptor modulation [2]. Beyond SR inhibition, it has demonstrated activity against angiotensin-converting enzyme (ACE) and serves as a substrate analog for enzymes such as asparaginase II, making it a valuable tool in neuropharmacology, enzymology, and metabolic research [3].

L-Aspartic Acid beta-Hydroxamate (CAS 1955-68-6): Why Generic Amino Acid Analogs Cannot Substitute


Substituting L-Aspartic acid beta-hydroxamate with its parent amino acid, L-asparagine, or the endogenous substrate, L-aspartic acid, is not functionally equivalent. L-Aspartic acid beta-hydroxamate uniquely combines the structural recognition of an aspartate backbone with a metal-chelating hydroxamate moiety [1]. This dual nature confers specific, competitive inhibition of serine racemase, a property not shared by L-aspartic acid, which exhibits only weak, non-selective inhibition [2]. Furthermore, in ACE inhibition, L-Aspartic acid beta-hydroxamate (AAH) demonstrates quantifiable activity (IC₅₀ = 4.92 mM), whereas its close analog, L-asparagine, shows no measurable activity [3]. Similarly, its substrate-like interaction with E. coli asparaginase II differs substantially from that of L-asparagine, as evidenced by distinct energetic contributions to transition state stabilization in enzyme variants [4].

L-Aspartic Acid beta-Hydroxamate (CAS 1955-68-6): Quantified Performance Differentiation Evidence


ACE Inhibition: L-Aspartic Acid beta-Hydroxamate (AAH) vs. L-Glutamic Acid gamma-Hydroxamate (GAH)

L-Aspartic acid beta-hydroxamate (AAH) demonstrates superior potency as an angiotensin-converting enzyme (ACE) inhibitor compared to its close structural analog, L-glutamic acid gamma-hydroxamate (GAH). In a direct comparative study, AAH exhibited a lower half-maximal inhibitory concentration (IC₅₀) and a lower inhibition constant (Kᵢ), confirming its higher affinity for the ACE active site [1].

ACE Inhibition Cardiovascular Research Enzymology

Selective Serine Racemase (SR) Inhibition: Differentiating from Non-Selective Hydroxamic Acids

L-Aspartic acid beta-hydroxamate is explicitly characterized as a competitive and selective inhibitor of serine racemase (SR) [1]. This selectivity distinguishes it from other small aliphatic hydroxamic acids (HAs), which were found to act as nonspecific inhibitors of pyridoxal-5′-phosphate (PLP)-dependent enzymes. The nonspecific inhibition by other HAs is attributed to irreversible interaction with the PLP cofactor, forming aldoxime species [2].

Serine Racemase NMDA Receptor Neurological Research Enzyme Inhibition

E. coli Asparaginase II Substrate Recognition: Differential Transition State Stabilization vs. L-Asparagine

The interaction of L-Aspartic acid beta-hydroxamate with E. coli asparaginase II is distinctly different from that of L-asparagine. Mutagenesis studies at position Asn248 reveal that the energetic penalty for disrupting the enzyme-substrate interaction is quantifiably smaller for L-aspartic acid beta-hydroxamate than for L-asparagine. For the N248A variant, the loss in transition state stabilization (ΔΔG‡) is 4 kJ/mol for L-aspartic acid beta-hydroxamate, compared to 7 kJ/mol for L-asparagine [1]. This indicates a different set of binding interactions, with the hydroxamate moiety altering the enzyme's recognition profile.

Asparaginase Enzyme Engineering Substrate Specificity Transition State Analysis

Substrate Recognition in E. coli Asparaginase II: Impact of Mutation on Catalytic Efficiency

The catalytic recognition of L-Aspartic acid beta-hydroxamate by E. coli asparaginase II is highly sensitive to specific active-site mutations, providing a quantitative fingerprint of its binding mode. The G11V mutation causes a dramatic 518-fold decrease in the k_cat/K_m ratio for this compound, highlighting its dependence on a flexible glycine residue for proper orientation. Similarly, the G57L mutation results in a 346-fold reduction, while the G88A mutation leads to an 8300-fold decrease [1]. These large and varied effects underscore the compound's utility as a sensitive probe for active-site topology.

Asparaginase Enzyme Kinetics Mutagenesis Catalytic Efficiency

L-Aspartic Acid beta-Hydroxamate (CAS 1955-68-6): Key Research and Industrial Application Scenarios


Development of Selective Serine Racemase Inhibitors for Neurological Research

L-Aspartic acid beta-hydroxamate serves as a validated starting scaffold for developing selective serine racemase (SR) inhibitors [1]. Given that other hydroxamic acids can act as nonspecific PLP-enzyme inhibitors, this compound's characterized selectivity provides a cleaner chemical probe for studying D-serine-mediated NMDA receptor modulation in conditions like schizophrenia, neuropathic pain, and neurodegeneration [2]. It is the logical choice for studies where off-target PLP inhibition must be minimized.

Enzymology Studies of Asparaginase II Substrate Specificity and Mechanism

This compound is a critical tool for detailed enzymology of amidohydrolases like E. coli asparaginase II. Its unique interaction profile, quantified by differential transition state stabilization energies (e.g., ΔΔG‡ = 4 kJ/mol for N248A mutant) and massive changes in catalytic efficiency upon mutation (up to 8300-fold for G88A), makes it indispensable for active-site mapping, substrate recognition studies, and rational enzyme engineering [1].

Angiotensin-Converting Enzyme (ACE) Inhibition and Antioxidant Activity Research

For research into the renin-angiotensin system, L-Aspartic acid beta-hydroxamate (AAH) offers a quantifiably more potent ACE inhibitory scaffold (IC₅₀ = 4.92 mM) compared to its glutamic acid analog (GAH, IC₅₀ = 6.56 mM) [1]. This, combined with its demonstrated antioxidant activity (DPPH radical scavenging IC₅₀ = 36 µM), makes it a valuable dual-activity lead compound for cardiovascular or metabolic disease research, providing a distinct alternative to generic amino acid derivatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Aspartic acid beta-hydroxamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.